butyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Butyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its chromen-2-one core structure, which is substituted with various functional groups, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate typically involves the esterification of 6-ethyl-2-oxo-4-phenyl-2H-chromen-7-ol with butyl 2-bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromen-2-one core to chroman-2-ol derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Butyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including anticoagulants and anti-inflammatory agents.
Biological Studies: The compound is studied for its antimicrobial and antiviral properties.
Industrial Applications: It is used in the development of photoactive materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of butyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets. The chromen-2-one core structure allows it to interact with enzymes and receptors, modulating their activity. For example, it can inhibit bacterial DNA gyrase, leading to antimicrobial effects . The compound’s ability to undergo various chemical transformations also contributes to its versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
Butyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate: This compound has a similar structure but with a methyl group at the 4-position.
Ethyl 2-oxo-4-phenylbutyrate: Another related compound used in the synthesis of pharmacologically active molecules.
Uniqueness
Butyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in medicinal chemistry and industrial processes make it a valuable compound .
Properties
Molecular Formula |
C23H24O5 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
butyl 2-(6-ethyl-2-oxo-4-phenylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C23H24O5/c1-3-5-11-26-23(25)15-27-20-14-21-19(12-16(20)4-2)18(13-22(24)28-21)17-9-7-6-8-10-17/h6-10,12-14H,3-5,11,15H2,1-2H3 |
InChI Key |
VOTWRQHLLRZAHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC1=CC2=C(C=C1CC)C(=CC(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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